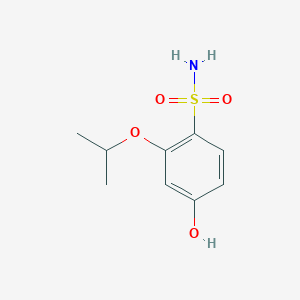

4-Hydroxy-2-isopropoxybenzenesulfonamide

Description

4-Hydroxy-2-isopropoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a hydroxy group at the para position (C4) and an isopropoxy substituent at the ortho position (C2) on the aromatic ring. The sulfonamide group (-SO₂NH₂) confers unique physicochemical properties, including acidity and hydrogen-bonding capacity, which influence its solubility, stability, and biological interactions.

Properties

Molecular Formula |

C9H13NO4S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

4-hydroxy-2-propan-2-yloxybenzenesulfonamide |

InChI |

InChI=1S/C9H13NO4S/c1-6(2)14-8-5-7(11)3-4-9(8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |

InChI Key |

GZADTWVDOCXMGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-isopropoxybenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzenesulfonamide.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-isopropoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

Medicine: Due to its structural similarity to other sulfonamide drugs, it may have potential as an antimicrobial or anti-inflammatory agent.

Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), leading to the inhibition of enzymes involved in folic acid synthesis, such as dihydropteroate synthase.

Pathways Involved: By inhibiting folic acid synthesis, the compound can disrupt DNA synthesis and cell division in microorganisms, leading to their growth inhibition or death.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Hydroxy-2-isopropoxybenzenesulfonamide with three analogs:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | C4: -OH; C2: -OCH(CH₃)₂ | ~245.3 (estimated) | Moderate lipophilicity (isopropoxy enhances lipid solubility vs. smaller groups). Sulfonamide pKa ~10–11 (typical for aryl sulfonamides). |

| 4-Hydroxybenzenesulfonamide | C4: -OH; C2: H | ~173.2 | Higher water solubility due to lack of bulky substituents. Lower logP (~0.5). Sulfonamide pKa ~9–10. |

| 2-Isopropoxybenzenesulfonamide | C4: H; C2: -OCH(CH₃)₂ | ~229.3 | Increased lipophilicity (logP ~2.1). Reduced acidity (no -OH group). Limited hydrogen-bonding capacity. |

| 4-Hydroxy-2-methoxybenzenesulfonamide | C4: -OH; C2: -OCH₃ | ~203.2 | Lower lipophilicity than isopropoxy analog (logP ~1.3). Methoxy group offers steric flexibility. |

Key Observations :

Physicochemical Properties

- Solubility : The target compound is expected to have lower aqueous solubility than 4-Hydroxybenzenesulfonamide due to the hydrophobic isopropoxy group.

- pKa : The sulfonamide group’s acidity (pKa ~10–11) is slightly higher than in 4-Hydroxybenzoic acid (pKa ~4.5 for the -COOH group), reflecting differences in electron-withdrawing effects .

Case Study: 4-Hydroxybenzoic Acid (CAS 99-96-7)

- Its carboxylic acid group (-COOH) results in higher water solubility (~5 g/L at 25°C) compared to sulfonamides.

- Used as a preservative, it lacks the sulfonamide moiety’s enzyme-targeting capabilities, highlighting functional group importance in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.